Boc-l-glu(ochex)-o-ch2-f-ch2-cooh

Description

Contextualization as a Protected L-Glutamic Acid Derivative

At its core, Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is a derivative of L-glutamic acid, a non-essential amino acid that plays important roles in mammalian physiology. chemicalbook.com In its natural form, glutamic acid possesses three reactive functional groups: an α-amino group, an α-carboxylic acid, and a γ-carboxylic acid in its side chain. To be used effectively in the controlled, stepwise synthesis of a larger molecule like a peptide, these reactive sites must be selectively "protected" and "deprotected" to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org This compound represents a pre-packaged solution where the α-amino group and the γ-carboxylic acid are already protected, and the α-carboxylic acid is pre-activated as part of a larger functional moiety.

Historical Evolution of Amino Acid Protection Strategies Relevant to this Compound

The development of molecules like Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is the result of decades of advancement in organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). Early peptide synthesis was hindered by the difficulty of selectively forming peptide bonds without side reactions. The introduction of the concept of "protecting groups" was a watershed moment. wikipedia.orgorganic-chemistry.org

Two major strategies have dominated the field: the Boc/Bzl strategy and the Fmoc strategy. peptide.com The compound is designed for use within the Boc-based methodology. This approach, one of the foundational techniques in SPPS, utilizes the tert-Butyloxycarbonyl (Boc) group to temporarily protect the α-amino group of the amino acid. peptide.com The Boc group is stable under many reaction conditions but can be cleanly removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.comcreative-peptides.com The side chains of amino acids, such as the γ-carboxyl group of glutamic acid, are protected with groups that are stable to TFA but can be removed at the end of the synthesis with a much stronger acid, like hydrogen fluoride (B91410) (HF). nih.govspringernature.com The evolution of these strategies has been driven by the need for "orthogonality"—the ability to remove one type of protecting group without affecting another, which is essential for synthesizing complex peptides. organic-chemistry.orgpeptide.com

Significance of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH in Modern Chemical Synthesis and Design

The significance of this compound lies in its highly specialized and multi-functional nature. It is not merely a protected amino acid but a sophisticated building block for creating complex molecular architectures. chemimpex.com Its utility is particularly high in the synthesis of peptide-based drugs and in the construction of drug delivery systems. chemimpex.comchemimpex.com

Modern drug discovery often involves the creation of libraries of related compounds to screen for biological activity. This building block allows for the efficient incorporation of three distinct chemical features in a single step: the glutamic acid residue, a lipophilic cyclohexyl group, and an aromatic phenylethyl carboxylic acid tail. The cyclohexyl group can enhance properties like solubility and membrane permeability, while the phenylethyl acid portion may act as a pharmacophore, designed to interact with a specific biological target. chemimpex.comresearchgate.netchemimpex.com This makes the compound a powerful tool for medicinal chemists seeking to streamline synthesis and explore new therapeutic possibilities. chemimpex.com

Structural Features and their Synthetic Implications

The unique properties of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH stem directly from the strategic integration of its three key components.

| Property | Value |

| Molecular Formula | C₂₅H₃₅NO₈ chemimpex.com |

| Molecular Weight | 477.55 g/mol chemimpex.com |

| CAS Number | 111623-13-3 chemimpex.com |

| Appearance | White powder chemimpex.com |

| Storage Temperature | 0-8 °C chemimpex.com |

The tert-Butyloxycarbonyl (Boc) group is one of the most common N-α-amino protecting groups used in peptide synthesis. creative-peptides.com Its function is to render the highly nucleophilic α-amino group unreactive, preventing it from forming unwanted peptide bonds during the coupling of the next amino acid in the sequence. organic-chemistry.org

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org Its key synthetic advantage is its acid lability. It is efficiently cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine as a TFA salt. peptide.comlibretexts.org This amine must then be neutralized before the next coupling reaction can proceed. peptide.com The Boc group is stable to the basic conditions used for Fmoc group removal, making it a key component of orthogonal protection schemes. creative-peptides.com

| Protecting Group Summary | ||

| Group | Function | Cleavage Conditions |

| tert-Butyloxycarbonyl (Boc) | Protects the N-α-amino group | Moderate acid (e.g., Trifluoroacetic Acid, TFA) peptide.comlibretexts.org |

| Cyclohexyloxy (OcHex) | Protects the γ-carboxyl side chain | Strong acid (e.g., Trifluoromethanesulfonic acid) rsc.org |

The γ-carboxyl group of the glutamic acid side chain is protected as a cyclohexyloxy (OcHex) ester. This choice of protecting group is deliberate and offers several advantages. The cyclohexyl ester is significantly more stable to the acidic conditions used to remove the Boc group (TFA) than other common esters like the benzyl (B1604629) (Bzl) ester. rsc.org This enhanced stability is crucial, as it minimizes the premature deprotection of the side chain during the repeated cycles of Boc removal required for the synthesis of long peptides. peptide.comrsc.org

Furthermore, the bulky and non-polar cyclohexyl group increases the lipophilicity of the molecule. chemimpex.comchemimpex.com This can improve its solubility in organic solvents used during synthesis and can be a desirable feature in the final peptide, potentially enhancing its ability to cross biological membranes. chemimpex.com The cyclohexyl group is typically removed during the final cleavage step using very strong acids. rsc.org

The most distinctive feature of this compound is the phenylethyl carboxylic acid moiety attached to the α-carboxyl group of the glutamic acid. Unlike the Boc and OcHex groups, this is not a protecting group to be removed. Instead, it is a functional component intended to be a permanent part of the final molecular structure. chemimpex.com

The 2-phenethyl group is a privileged structure in medicinal chemistry, found in a wide array of bioactive compounds and drugs. researchgate.net Its incorporation can facilitate critical interactions with biological targets, such as π-stacking interactions from the aromatic phenyl ring. The terminal carboxylic acid provides a key acidic and hydrogen-bonding site, which is often essential for binding to protein active sites. acs.org By using this building block, a synthetic chemist can install a glutamic acid residue that has been modified with a common pharmacophoric element, accelerating the discovery of new lead compounds. researchgate.netchemimpex.com

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH | 2-[4-({[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoyl]oxy}methyl)phenyl]acetic acid |

| L-Glutamic Acid | (2S)-2-Aminopentanedioic acid |

| Boc-L-Glutamic Acid | (2S)-2-[(tert-Butoxycarbonyl)amino]pentanedioic acid chemicalbook.com |

| Boc-Glu(OcHx)-OH DCHA | N-Boc-L-glutamic acid gamma cyclohexyl ester dicyclohexylamine (B1670486) salt peptide.com |

| Phenylacetic acid | 2-Phenylethanoic acid wikipedia.org |

| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid |

| Di-tert-butyl dicarbonate | Bis(2-methylpropan-2-yl) dicarbonate |

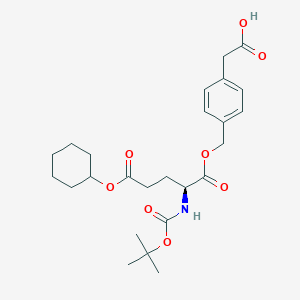

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[[(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO8/c1-25(2,3)34-24(31)26-20(13-14-22(29)33-19-7-5-4-6-8-19)23(30)32-16-18-11-9-17(10-12-18)15-21(27)28/h9-12,19-20H,4-8,13-16H2,1-3H3,(H,26,31)(H,27,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFLGASUQRLGI-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)OCC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)OCC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Boc L Glu Ochex O Ch2 Ph Ch2 Cooh

Strategies for the Synthesis of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH Precursors and Analogues

The synthesis of the target compound and its analogues relies on the strategic construction of its core components. This involves both the total synthesis of the fundamental glutamic acid scaffold and the specific introduction of the phenylethyl carboxylic acid group.

Total Synthesis Approaches for the Compound Scaffold

The foundational scaffold of the target molecule is a derivative of L-glutamic acid. The synthesis of such scaffolds often begins with commercially available protected glutamic acid derivatives. For instance, a common starting material is N-Boc-L-glutamic acid. iris-biotech.desigmaaldrich.compeptide.com From this point, selective esterification of the γ-carboxyl group with cyclohexanol (B46403) can be achieved. This process often utilizes standard coupling reagents to form the γ-cyclohexyl ester, yielding Boc-L-glutamic acid γ-cyclohexyl ester. chemimpex.compeptide.com This intermediate possesses a free α-carboxylic acid, which is then available for further modification.

Alternatively, researchers have explored the synthesis of glutamic acid analogues with specific stereochemistry. For example, the synthesis of a globally protected glutamic acid derivative was achieved from N-Boc-L-glutamic acid α-tert-butyl ester via Mitsunobu esterification using allyl alcohol. nih.gov Subsequent alkylation of the dianion with a suitable electrophile can introduce substituents at the γ-position with stereocontrol. nih.gov Such methodologies provide pathways to a variety of glutamic acid scaffolds that can serve as precursors to a diverse range of analogues.

Derivatization Techniques for Introducing the Phenylethyl Carboxylic Acid Moiety

The introduction of the phenylethyl carboxylic acid moiety is a critical step in the synthesis of the title compound. This derivatization is typically performed on a precursor where the α-carboxylic acid of the glutamic acid derivative is available for reaction. chemimpex.com Chemical derivatization is a process of chemically modifying a compound to produce a new compound with properties suitable for a specific application. researchgate.netnih.gov

One common strategy involves the esterification of the α-carboxylic acid with a suitable phenylethyl alcohol derivative. This can be accomplished using various coupling methods developed in peptide synthesis. thermofisher.com For instance, the reaction of the free α-carboxylic acid with a phenylethyl alcohol carrying a protected carboxylic acid group, followed by deprotection, would yield the desired product. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.

The introduction of amino acids or other moieties at different positions on a core structure can significantly alter its biological properties. nih.gov In the context of the target compound, the phenylethyl carboxylic acid group enhances its potential applications in drug delivery and the synthesis of bioactive molecules. chemimpex.com

Protecting Group Chemistry and Orthogonal Deprotection Strategies

The successful synthesis and manipulation of complex molecules like Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH heavily rely on the strategic use of protecting groups. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during synthetic transformations. organic-chemistry.orguniurb.it An ideal protecting group can be introduced easily, is stable under various reaction conditions, and can be removed selectively without affecting other parts of the molecule. biosynth.com

Mechanistic Understanding of Boc Group Removal (e.g., Acidolysis with Trifluoroacetic Acid)

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. wikipedia.org Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). commonorganicchemistry.comyoutube.comfishersci.co.uk

The mechanism of Boc deprotection with TFA involves the following key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.comchemistrysteps.com

Carbocation Formation: The protonated intermediate then collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid. commonorganicchemistry.comchemistrysteps.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.com

Protonation of the Amine: Under the acidic conditions, the newly liberated amine is protonated, forming the corresponding ammonium (B1175870) salt (e.g., TFA salt). commonorganicchemistry.com

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic residues in the molecule. wikipedia.orgnih.gov To prevent these side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocations. wikipedia.orgnih.govorganic-chemistry.org

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid. |

| 2. Formation of Carbocation | The protonated intermediate breaks down to form a tert-butyl cation and a carbamic acid. commonorganicchemistry.comchemistrysteps.com |

| 3. Decarboxylation | The unstable carbamic acid decomposes, releasing carbon dioxide and the free amine. commonorganicchemistry.com |

| 4. Amine Protonation | The liberated amine is protonated by the acid, forming the trifluoroacetate (B77799) salt. commonorganicchemistry.com |

Stability and Selective Cleavage of the Cyclohexyloxy Ester (e.g., Stability to TFA, Cleavage by HF)

The cyclohexyloxy (OcHex) ester serves as a protecting group for the γ-carboxylic acid of the glutamic acid moiety. A key feature of this protecting group is its stability under the conditions used to remove the Boc group. Cyclohexyl esters are generally stable to the mild acidic conditions of TFA treatment used for Boc deprotection. thermofisher.com This orthogonality is crucial for the selective deprotection of the α-amino group while keeping the γ-carboxyl group protected.

While stable to TFA, the cyclohexyloxy ester can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF). This allows for the selective removal of the side-chain protecting group at a later stage in the synthesis. The differential lability of the Boc group and the cyclohexyloxy ester to varying acid strengths is a cornerstone of the Boc/benzyl (B1604629) (Bn) protection strategy in peptide synthesis. biosynth.com

| Protecting Group | Cleavage Condition | Stability |

| Boc | Trifluoroacetic Acid (TFA) | Stable to mild base |

| Cyclohexyloxy (OcHex) Ester | Hydrogen Fluoride (HF) | Stable to TFA |

Compatibility with Diverse Orthogonal Protecting Group Systems (e.g., Fmoc/Boc, Benzyl-based protections)

The concept of orthogonality in protecting group strategy is fundamental in complex organic synthesis, particularly in peptide chemistry. organic-chemistry.orgbiosynth.comnih.gov Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. organic-chemistry.orgbiosynth.com This allows for the sequential deprotection and modification of different functional groups within the same molecule.

The Boc group is a key component of one of the major orthogonal protection schemes used in solid-phase peptide synthesis (SPPS), the Boc/Bn strategy. biosynth.com In this scheme, the temporary N-α-Boc group is removed by mild acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, are removed by strong acid (HF). biosynth.com

Another widely used orthogonal system is the Fmoc/tBu strategy. biosynth.comaltabioscience.com Here, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary N-α-protection, and acid-labile tert-butyl (tBu)-based groups are used for side-chain protection. biosynth.comaltabioscience.com The Boc group is compatible with Fmoc chemistry as it is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. total-synthesis.com This allows for the incorporation of Boc-protected amino acids into a peptide chain being synthesized using Fmoc chemistry, providing a high degree of flexibility in synthetic design. The benzyl protecting group, removable by hydrogenolysis, also offers an orthogonal protection strategy that is compatible with both Boc and Fmoc groups under many conditions. chemistrysteps.comwikidot.com

| Protecting Group System | N-α-Protection | Side-Chain Protection | Cleavage Conditions (N-α) | Cleavage Conditions (Side-Chain) |

| Boc/Bn | Boc | Benzyl-based (e.g., Bzl, OcHex) | Mild Acid (TFA) | Strong Acid (HF) |

| Fmoc/tBu | Fmoc | tert-Butyl-based (e.g., tBu, OtBu) | Base (e.g., Piperidine) | Acid (TFA) |

Coupling Chemistries and Reaction Optimization for Incorporating Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH

The successful incorporation of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH into a growing peptide chain hinges on the selection of appropriate coupling chemistries and the meticulous optimization of reaction conditions. These factors are critical for ensuring high yields and minimizing undesirable side reactions.

Amide Bond Formation Reactions

The formation of a peptide bond, a type of amide bond, is the cornerstone of peptide synthesis. lifetein.com This process involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com For a sterically hindered and complex molecule like Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH, the choice of coupling method is paramount.

Mixed Anhydride (B1165640) Method: This classical technique involves the reaction of the carboxylic acid with a chloroformate to form a highly reactive mixed anhydride intermediate. This intermediate then readily acylates the amino group of the incoming amino acid. While effective, this method requires careful control of temperature to prevent side reactions.

A typical DIC/HOBt coupling protocol involves dissolving the Boc-protected amino acid and HOBt in a suitable solvent like dimethylformamide (DMF) and adding this solution to the resin-bound peptide, followed by the addition of DIC. peptide.com The reaction progress is often monitored using a ninhydrin (B49086) test to detect the presence of unreacted free amines. peptide.com

Table 1: Common Coupling Reagents and Additives

| Reagent/Additive | Type | Function |

|---|---|---|

| DIC (Diisopropylcarbodiimide) | Coupling Reagent | Activates carboxylic acid. |

| DCC (Dicyclohexylcarbodiimide) | Coupling Reagent | Similar to DIC, primarily for solution-phase. peptide.com |

| HBTU | Coupling Reagent | Forms active ester, fast coupling. peptide.com |

| HATU | Coupling Reagent | Highly efficient, especially for difficult couplings. bachem.com |

| HOBt (1-Hydroxybenzotriazole) | Additive | Reduces racemization, suppresses side reactions. bachem.com |

| OxymaPure® | Additive | A non-explosive alternative to HOBt. iris-biotech.deacs.org |

Solid-Phase vs. Solution-Phase Coupling Efficiencies

The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis depends on the desired scale and complexity of the target peptide.

Solution-Phase Synthesis: This traditional approach is often used for the large-scale synthesis of short peptides. lifetein.com While it allows for easier purification and characterization of intermediates, it can be more labor-intensive and time-consuming than SPPS. The insolubility of the dicyclohexylurea byproduct when using DCC makes it well-suited for solution-phase reactions, whereas the more soluble diisopropylurea from DIC is preferred for SPPS. peptide.com

For incorporating a complex building block like Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH, SPPS is generally the preferred method due to its efficiency and ease of automation. The bulky nature of the cyclohexyl and phenylacetyl moieties may necessitate optimized coupling times or the use of more potent coupling reagents like HATU to ensure efficient incorporation.

Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis

| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Peptide anchored to a solid resin. lifetein.com | Reactions carried out in solution. |

| Purification | Simple filtration and washing. iris-biotech.de | Requires extraction, crystallization, or chromatography. |

| Reagent Use | Excess reagents can be used. iris-biotech.de | Stoichiometric amounts are preferred. |

| Automation | Easily automated. iris-biotech.de | Difficult to automate. |

| Scale | Typically for small to medium scale. | Suitable for large-scale synthesis. |

| Typical Use | Long and complex peptides. | Short peptides and fragments. lifetein.com |

Minimization of Side Reactions

Several side reactions can occur during peptide synthesis, potentially leading to impurities that are difficult to remove. Careful selection of protecting groups and reaction conditions is crucial for their prevention.

Glutarimide (B196013) Formation: Analogous to the well-known aspartimide formation from aspartic acid residues, glutamic acid derivatives can undergo intramolecular cyclization to form a glutarimide. nih.govstackexchange.com This side reaction is sequence-dependent and can be promoted by bases used during synthesis, such as piperidine (B6355638) in Fmoc-based SPPS. nih.gov The formation of a six-membered glutarimide ring is a known complication. nih.govstackexchange.com Research indicates that incorporating a sterically hindered amino acid next to the glutamic acid residue can help prevent this side reaction. nih.govechemi.com The use of bulky side-chain protecting groups, such as the cyclohexyl ester in Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH, can also sterically hinder the cyclization, thus minimizing glutarimide formation.

α,β-Rearrangement: This is a potential side reaction related to imide formation. Once an aspartimide or glutarimide is formed, it can undergo ring-opening to yield a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone proceeds through the side-chain carboxyl group. iris-biotech.de This leads to a mixture of products that can be challenging to separate.

Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern during the activation step of peptide coupling. bachem.com Urethane-based protecting groups like Boc generally provide good protection against racemization. bachem.com The use of coupling additives such as HOBt or HOAt is also a standard practice to suppress this side reaction. bachem.comacs.org

By understanding these potential pitfalls and employing optimized strategies, chemists can successfully incorporate complex building blocks like Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH to synthesize novel peptides with high purity and yield.

Role in Peptide and Peptidomimetic Chemistry

Applications as a Key Building Block in Peptide Synthesis

The distinct functionalities of this molecule allow for its use in creating highly modified peptide structures with precise control over their architecture.

This building block can be integrated into linear peptide chains using standard synthesis protocols. The terminal carboxylic acid of the fluorinated linker can be activated to react with the free amine of a resin-bound amino acid or peptide. Following this coupling step, the Boc protecting group is removed from the nitrogen, allowing for the subsequent addition of the next amino acid to elongate the peptide chain. This process results in the insertion of a unique, flexible, and fluorinated non-peptidic segment into the peptide backbone.

The presence of two distinct carboxylic acid groups—one on the side chain (protected as a cyclohexyl ester) and one at the end of the C-terminal linker—provides orthogonal handles for creating complex peptide topologies. nih.govmit.edu This dual functionality enables the synthesis of branched peptides by using the deprotected side-chain as an attachment point for a second peptide chain. Furthermore, these sites can be used to achieve macrocyclization, a key strategy for improving peptide stability and activity. mit.edursc.org The fluorinated linker itself may serve to facilitate efficient ring closure, a known application of such linkers in peptide chemistry. rsc.org

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic breakdown. acs.org The incorporation of the -O-CH2-F-CH2-COOH moiety introduces a non-natural ether linkage into the backbone, which is resistant to protease activity. This modification, along with the conformational influence of the fluorine atom, makes this compound an ideal building block for synthesizing conformationally constrained peptidomimetics designed to adopt a specific, bioactive three-dimensional shape. nih.govresearchgate.net

Influence on Peptide Conformation and Bioactivity

The introduction of this modified glutamic acid derivative is expected to exert significant control over the conformational landscape and, consequently, the biological activity of the resulting peptide.

The precise geometry and stereochemistry of amino acid building blocks dictate the secondary structure of peptides. acs.orgfrontiersin.org The defined length and unique bonding of the fluorinated ether linker can act as a "turn-inducing" element. The fluorine atom can participate in weak, non-covalent interactions with nearby atoms in the peptide backbone, which can help to stabilize specific secondary structures, such as the β-turns that are critical for many protein-protein interactions. acs.orgfrontiersin.org

The conformational rigidity of a peptide is a critical factor in determining its binding affinity and selectivity for a biological target. acs.orgfrontiersin.org While an ether bond is generally more flexible than a peptide's amide bond, the presence of a fluorine atom on the linker can impose significant steric and electronic constraints that limit rotational freedom. This phenomenon, known as a stereoelectronic effect, can be exploited to fine-tune the rigidity of the peptide backbone, pre-organizing it into a conformation that is favorable for binding and biological activity. nih.gov The strategic introduction of fluorine can therefore be used to tailor the balance between flexibility and rigidity in the final peptidomimetic. nih.govacs.org

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc-L-Glu(OcHex)-O-CH2-F-CH2-COOH | N-(tert-Butoxycarbonyl)-L-glutamic acid γ-cyclohexyl ester α-(2-fluoro-2-carboxyethyl) ether |

| Boc | tert-Butoxycarbonyl |

| L-Glu | L-Glutamic Acid |

| OcHex | Cyclohexyl ester |

Strategies for Peptide Sequence and Structure Control in Synthesis

Precise control over the amino acid sequence and the final three-dimensional structure of a peptide is paramount to its biological function. Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is instrumental in achieving this control. chemimpex.com The Boc group serves as a robust protecting group for the N-terminus, ensuring that the amino acid is added to the growing peptide chain in the correct orientation. youtube.com

The cyclohexyl ester (OcHex) protecting the gamma-carboxyl group of the glutamic acid side chain offers several advantages. It is stable under the conditions required for Boc-group removal (typically acidic), allowing for the selective deprotection of the N-terminus for further chain elongation. This orthogonality is a key strategy in solid-phase peptide synthesis (SPPS), enabling the stepwise construction of complex peptide sequences with high fidelity.

Furthermore, the phenylethyl ether linkage to the side-chain carboxyl group introduces a specific structural element. This modification can influence the conformational preferences of the resulting peptide, potentially predisposing it to adopt a particular secondary structure, such as an alpha-helix or beta-sheet. The ability to introduce such structural biases at specific points in a peptide sequence is a sophisticated strategy for designing peptides with enhanced stability and biological activity.

Advanced Peptide Assembly Methodologies Utilizing Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH

Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is particularly well-suited for advanced peptide assembly methodologies, including both solid-phase and solution-phase synthesis. chemimpex.com In SPPS, the carboxylic acid moiety of the phenylethyl group can be utilized as the anchor point for attachment to the solid support resin. This leaves the N-terminal Boc group and the side-chain functionality available for the subsequent steps of peptide elongation.

The unique structure of this compound facilitates its use as a key building block in the creation of complex peptides for drug development and biological studies. chemimpex.com Its enhanced solubility and stability, conferred by the cyclohexyloxy group, are beneficial in various biological environments and can streamline synthesis processes. chemimpex.com Researchers can leverage this compound to create intricate peptide architectures with specific functionalities, opening avenues for the development of novel therapeutic agents. chemimpex.com

The presence of the phenyl and carboxylic acid moieties allows for further chemical modifications, making it a versatile component in the synthesis of peptide-based drugs where precise structural control is critical. chemimpex.com This adaptability also extends to its use in drug delivery systems, where it can enhance the bioavailability of therapeutic agents. chemimpex.com

Applications in Advanced Drug Design and Development

Design and Development of Novel Therapeutic Agents Utilizing Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH

This compound serves as a key intermediate in the synthesis of complex molecules, particularly peptide-based drugs where precise structural control is paramount. chemimpex.com Its structure allows for the strategic introduction of specific functionalities that can lead to the development of novel therapeutic agents. chemimpex.com

The creation of new bioactive compounds is a cornerstone of drug discovery. Glutamic acid and its derivatives are known to play significant roles in various biological processes, including cancer progression, making them interesting scaffolds for the design of new drugs. nih.govtandfonline.com The structural framework of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH allows for its incorporation into peptides and other molecules, imparting specific properties that can lead to enhanced biological activity. chemimpex.com

The phenylacetic acid portion of the molecule is a feature found in a number of therapeutic agents with diverse activities, including anti-inflammatory and analgesic effects. google.com The introduction of this moiety via this building block can be a strategy to confer or enhance such properties in a new drug candidate. Furthermore, derivatives of phenylacetic acid have been developed as agonists for receptors like hPPAR, which are important in metabolic diseases. nih.gov

A significant application of glutamic acid analogs is in the development of molecules that can disrupt protein-protein interactions (PPIs), which are often dysregulated in disease. For instance, in a study focused on the polo-like kinase 1 (Plk1) polo-box domain (PBD), a critical target in cancer, a novel, orthogonally protected glutamic acid analog was synthesized. This analog, while structurally different from the title compound, demonstrates the principle of using such modified amino acids to create high-affinity macrocyclic peptide ligands. These ligands were able to interact with a cryptic pocket on the PBD, showcasing how strategically modified glutamic acid residues can be used to generate potent and specific inhibitors of PPIs. mit.edu

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic side effects. Amino acid transporters are often overexpressed on the surface of cancer cells to meet their high metabolic demands. nih.gov This feature can be exploited for targeted drug delivery.

Impact on Modulating Biological Interactions and Efficacy

As previously mentioned in the context of Plk1 PBD inhibitors, a glutamic acid analog with a tethered alkylphenyl chain was crucial for achieving high-affinity binding. mit.edu This highlights the potential of the phenyl-containing side chain of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH to facilitate strong interactions with a biological target.

Poor bioavailability is a major hurdle in drug development, particularly for peptide-based therapeutics which are susceptible to enzymatic degradation and have poor membrane permeability. The unique structural elements of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH can help to address these challenges. chemimpex.com

Bioconjugation and Protein Modification Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is a valuable building block in this field, particularly in the synthesis of well-defined peptide conjugates. chemimpex.comchemimpex.com

The compound is used in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. peptide.compeptide.com In SPPS, the Boc group serves as a temporary protecting group for the N-terminus, while the cyclohexyloxy group provides stable protection for the glutamic acid side chain. uwec.edu This orthogonal protection scheme allows for the stepwise assembly of a peptide chain with the modified glutamic acid residue incorporated at a specific position.

Once the desired peptide sequence is assembled, the Boc groups are removed at each step, and finally, the completed peptide can be cleaved from the solid support and the side-chain protecting groups, including the cyclohexyloxy group, can be removed under specific conditions. This allows for the creation of peptides with a strategically placed glutamic acid residue that can then be used for further conjugation. For example, the free carboxyl group of the glutamic acid side chain can be activated to react with an amino group on another molecule, forming a stable amide bond. This approach is fundamental in creating peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a targeting peptide. nih.gov

Summary of Compound Applications in Drug Design:

| Application Area | Role of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH | Potential Therapeutic Impact |

| Novel Therapeutic Agents | Building block for complex peptides and small molecules. chemimpex.com | Creation of new drugs with enhanced biological activity, such as anti-inflammatory or anticancer agents. nih.govgoogle.comnih.gov |

| Targeted Drug Delivery | Can be incorporated into drugs to potentially target overexpressed amino acid transporters on cancer cells. nih.govrsc.org | Increased drug concentration at the tumor site, leading to improved efficacy and reduced side effects. nih.govmdpi.com |

| Modulating Biological Interactions | Introduces specific functional groups (cyclohexyl, phenylacetic acid) that can enhance binding to biological targets. | Improved potency and selectivity of therapeutic agents by optimizing drug-receptor interactions. |

| Improving Bioavailability | Enhances stability against enzymatic degradation and can modulate lipophilicity. chemimpex.comrsc.org | Increased drug half-life and absorption, leading to better overall efficacy. chemimpex.com |

| Bioconjugation | A key component in solid-phase peptide synthesis for creating custom peptides with a modifiable glutamic acid residue. peptide.compeptide.com | Facilitates the development of peptide-drug conjugates and other targeted therapies. nih.gov |

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, no public information is currently available for the specific chemical compound "Boc-l-glu(ochex)-o-ch2-f-ch2-cooh". As a result, it is not possible to generate a detailed scientific article on its applications in advanced drug design and development as requested.

The performed searches included queries for the compound's synthesis, properties, and applications in diagnostic and therapeutic contexts. Furthermore, broader searches on related chemical structures, such as fluorinated glutamic acid derivatives and their use as linkers in bioconjugation, were conducted. While these searches provided general insights into the role of similar molecules in drug development, they did not yield any specific data or research findings pertaining to "this compound".

It is possible that this compound is a novel, proprietary molecule that has not yet been described in publicly accessible literature, or that the provided chemical name contains a typographical error. For instance, information is available on a structurally similar, non-fluorinated compound, "Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH," which is utilized in peptide synthesis and the development of drug delivery systems.

Without any specific scientific data for "this compound," any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the requested article cannot be generated at this time. Should information on this compound become publicly available in the future, it would be possible to revisit this request.

Advanced Applications in Materials Science and Analytical Chemistry

Molecularly Imprinted Polymers (MIPs) and Membranes

Molecularly imprinted polymers are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template.

Function as a Template or Imprinting Molecule for Chiral Recognition

There is no scientific literature available that describes the use of Boc-l-glu(ochex)-o-ch2-f-ch2-cooh as a template molecule for creating chiral recognition sites in molecularly imprinted polymers.

Mechanism of Chiral Site Formation within Polymeric Matrices

The mechanism of chiral site formation is dependent on the interactions between the template molecule and the functional monomers. As there are no studies using this compound as a template, the specific mechanism for this compound is unknown.

Application in Enantioselective Separation and Resolution of Amino Acids

No research has been published detailing the application of MIPs created with this compound for the enantioselective separation of amino acids.

Studies on Permselectivity and Flux in Molecularly Imprinted Membranes

There are no studies available that investigate the permselectivity and flux of molecularly imprinted membranes prepared using this compound.

Development of Bio-Mimetic Recognition Elements and Sensors

Bio-mimetic sensors aim to replicate the high selectivity and sensitivity of natural biological recognition systems, such as enzymes and antibodies, using synthetic components.

Integration of Recognition Elements with Transducer Components

The integration of a recognition element with a transducer is a critical step in sensor development. However, as there is no information on the use of this compound as a recognition element, its integration with any transducer component has not been documented.

Application in Selective Analyte Extraction and Detection

A thorough investigation of scientific databases and chemical supplier information did not yield any specific research or documented applications of Boc-l-glu(ochex)-o-ch2-ph-ch2-cooh for the purpose of selective analyte extraction or detection. The primary applications for this and structurally similar compounds are centered on peptide synthesis and the development of drug delivery systems.

The molecular structure of Boc-l-glu(ochex)-o-ch2-ph-ch2-cooh, with its protected amino acid functionality, lends itself to controlled chemical reactions, a critical aspect of building complex peptide chains. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group allows for the sequential addition of amino acids in a specific order, which is fundamental to peptide synthesis. chemimpex.comchemimpex.com

Furthermore, compounds of this nature are explored for their potential in creating sophisticated drug delivery mechanisms. chemimpex.comchemimpex.com The structural features can influence solubility and stability, which are key factors in how a therapeutic agent is released and absorbed by the body. chemimpex.com

It is plausible that the functional groups within Boc-l-glu(ochex)-o-ch2-ph-ch2-cooh could, in principle, be adapted for recognition and binding to specific analytes. However, without published research to this effect, any discussion of its role in selective extraction remains speculative.

Properties of Boc-l-glu(ochex)-o-ch2-ph-ch2-cooh

The following table summarizes the known properties of Boc-l-glu(ochex)-o-ch2-ph-ch2-cooh based on available data from chemical suppliers.

| Property | Value |

| IUPAC Name | 2-(4-(((2-((tert-butoxy(hydroxy)methylene)amino)-5-(cyclohexyloxy)-5-oxopentanoyl)oxy)methyl)phenyl)acetic acid |

| Molecular Weight | 477.55 g/mol |

| Purity | 96% |

| Storage Temperature | 0-8 °C |

This data is compiled from publicly available sources. sigmaaldrich.com

Computational and Spectroscopic Approaches for Characterization and Elucidation

Computational Chemistry and Molecular Modeling Studies

Computational methods are essential for predicting the behavior and properties of complex organic molecules, offering insights that can guide synthesis and functional studies.

The conformational flexibility of Boc-l-glu(ochex)-o-ch2-f-ch2-cooh is a key determinant of its biological activity. This flexibility arises from the rotation around several single bonds. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.gov

These simulations map the conformational space by systematically rotating the key dihedral angles, including the ψ (N-Cα-C'-O) and φ (C'-N-Cα-C) angles of the glutamate (B1630785) backbone, as well as the chi (χ) angles defining the orientation of the side chains. The resulting energy landscapes can reveal the most probable shapes the molecule will adopt in solution. For peptidomimetics, specialized analyses like the Peptide Conformation Distribution (PCD) plot can be used to visualize and quantify the conformational space, comparing it to known peptide secondary structures. nih.govacs.org

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle ψ (°) | Dihedral Angle φ (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | 140 | -130 | 0.00 | Hydrogen bond between Boc=O and NH |

| 2 | -60 | -70 | 1.25 | Steric repulsion between side chains |

| 3 | 150 | 70 | 2.10 | Extended conformation, minimal steric clash |

This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would be derived from specific computational experiments.

As a glutamic acid analog, this compound is a candidate for interaction with glutamate receptors or enzymes that process glutamic acid. nih.gov Molecular docking simulations can predict how the molecule might bind to the active site of a biological target. These simulations position the ligand (the compound) within the binding pocket of the receptor and score the interaction based on factors like electrostatic complementarity, hydrogen bonding, and hydrophobic interactions.

The various functional groups of this compound would play distinct roles in binding:

The free carboxyl group could form salt bridges with positively charged residues (e.g., Arginine, Lysine) in a receptor.

The cyclohexyl ester provides a bulky, hydrophobic moiety that could fit into a corresponding hydrophobic pocket.

The ether oxygen and the fluorine atom can act as hydrogen bond acceptors.

The Boc protecting group, being large and hydrophobic, would also significantly influence binding. nih.gov

By computationally modeling a series of related compounds, a Structure-Activity Relationship (SAR) can be developed. This involves systematically modifying parts of the molecule—for instance, changing the cyclohexyl group to a smaller cyclopentyl or a larger aromatic group, or altering the position of the fluorine atom—and calculating the predicted binding affinity for each analog. nih.gov This in silico screening helps to identify which molecular features are critical for biological activity and guides the synthesis of more potent or selective compounds.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Analog | Modification | Predicted Binding Affinity (IC₅₀, nM) |

| Parent | - | 150 |

| Analog 1 | Cyclohexyl → Cyclopentyl | 350 |

| Analog 2 | Fluoro → Chloro | 200 |

| Analog 3 | Boc → Fmoc | 95 |

This table contains hypothetical data to illustrate how SAR studies are tabulated. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods provide definitive experimental data to confirm the structure, stereochemistry, and purity of the synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. youtube.com For this compound, a suite of NMR experiments would be required for full characterization.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The chemical shifts and coupling constants of the α-proton are particularly important for confirming the integrity of the amino acid core. rsc.org

¹³C NMR: Shows the signals for all carbon atoms, confirming the presence of the Boc group, the cyclohexyl ring, and the various carbonyl and methylene (B1212753) carbons. The chemical shifts of carbonyl carbons can also provide insights into intermolecular interactions. mdpi.com

¹⁹F NMR: A specific experiment to observe the fluorine atom, confirming its presence and providing information about its local electronic environment.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals by showing correlations between them.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule (e.g., linking the cyclohexyl group to the glutamate side chain).

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, providing critical information about the molecule's preferred conformation and confirming stereochemical assignments. capes.gov.br

Table 3: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | 1.45 | s |

| Glu α-H | 4.30 | m |

| Glu β-CH₂ | 1.95-2.15 | m |

| Glu γ-CH₂ | 2.40 | t |

| Cyclohexyl (11H) | 1.20-1.80 | m |

| -O-CH₂-CFH- | 4.50 | m |

| -CFH-CH₂- | 5.10 | dm |

| -CH₂-COOH | 2.80 | t |

This table presents hypothetical, representative chemical shifts in a solvent like CDCl₃. Actual values are dependent on solvent and experimental conditions.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as assessing its purity. numberanalytics.com

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for polar, medium-sized molecules like this glutamic acid derivative. sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) with ESI can provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of the elemental formula.

Fast Atom Bombardment (FAB-MS): Though an older technique, FAB-MS can also be used for the ionization of non-volatile compounds and can provide complementary information.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is selected and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can confirm the compound's structure. nih.gov Predictable cleavages would include the loss of the Boc group (a loss of 100 Da), cleavage of the cyclohexyl ester, and fragmentation of the fluorinated side chain, allowing for the verification of the molecule's connectivity.

Table 4: Hypothetical ESI-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Identity |

| 462.2 | [M+H]⁺ (Protonated Molecule) |

| 484.2 | [M+Na]⁺ (Sodium Adduct) |

| 362.2 | [M+H - Boc]⁺ |

| 378.2 | [M+H - C₆H₁₀O]⁺ |

This table shows hypothetical m/z values for the parent compound (C₂₀H₃₂FNO₇, Exact Mass: 433.2) and its likely adducts and fragments in a positive ion mode ESI-MS experiment.

Chromatographic Methods (e.g., HPLC, CZE) for Purity and Separation Studies

The purity and separation of modified amino acids like this compound are critical for their application in peptide synthesis and other biochemical studies. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are powerful analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. While TFA is effective, care must be taken as prolonged exposure to acidic conditions can lead to the cleavage of the acid-labile Boc protecting group. researchgate.net The use of volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) is also common, especially for preparative separations where the buffer needs to be removed after collection. sigmaaldrich.com

Chiral HPLC is particularly important to assess the enantiomeric purity of the amino acid derivative. Protein-based columns (e.g., ovomucoid, human serum albumin) and macrocyclic antibiotic-based chiral stationary phases (e.g., teicoplanin, vancomycin) have proven effective for the separation of a wide range of protected amino acids, including those with Boc and other protecting groups. sigmaaldrich.comtandfonline.comtandfonline.com The choice of the chiral stationary phase and mobile phase composition is crucial for achieving baseline separation of the L- and D-enantiomers. tandfonline.comtandfonline.com

Illustrative HPLC Parameters for Protected Amino Acid Analysis

| Parameter | Typical Setting | Rationale |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for hydrophobic molecules. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 20-80% B over 30 minutes | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210-220 nm | Detection of the peptide backbone and carboxyl groups. |

Capillary Zone Electrophoresis (CZE):

CZE offers an alternative and often complementary separation technique to HPLC. It separates molecules based on their charge-to-size ratio in an electric field. For a charged molecule like the deprotonated form of this compound, CZE can provide high-efficiency separations. The use of chiral selectors, such as cyclodextrins, in the running buffer allows for the separation of enantiomers. tandfonline.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is indispensable for the structural characterization of molecules by identifying their functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The tert-butyloxycarbonyl (Boc) group would exhibit strong C=O stretching vibrations typically in the range of 1680-1720 cm⁻¹. The carboxylic acid groups will have a characteristic broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching vibration around 1700-1730 cm⁻¹. The ester linkage will also contribute to the C=O stretching region and will have a C-O stretching band. The C-H stretching vibrations of the cyclohexyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the glutamic acid and cyclohexyl ring would produce characteristic Raman signals. The C=O stretching vibrations are also observable in the Raman spectrum. Aromatic amino acids, if present, would give strong and characteristic Raman signals. nih.gov For the specified compound, the various CH₂, CH, and C-C bonds will have distinct Raman shifts.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak or not observed |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 |

| Boc C=O | ~1690-1720 | ~1690-1720 |

| Ester C=O | ~1735-1750 | ~1735-1750 |

| Carboxylic Acid C=O | ~1700-1730 | ~1700-1730 |

| C-O Stretch | 1000-1300 | Weak |

| C-F Stretch | 1000-1400 | 1000-1400 |

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

When this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy becomes a valuable tool for analyzing the secondary structure of the resulting peptide. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

The peptide backbone, when arranged in regular secondary structures like α-helices, β-sheets, or turns, gives rise to characteristic CD spectra. For instance, an α-helix typically shows a positive band around 195 nm and two negative bands at approximately 208 and 222 nm. A β-sheet structure is characterized by a negative band around 218 nm and a positive band around 195-200 nm. A random coil conformation generally exhibits a strong negative band around 200 nm. researchgate.netjascoinc.com

The introduction of a modified amino acid such as this compound can influence the conformational preferences of the peptide. The bulky cyclohexyl ester group in the side chain can either promote or disrupt the formation of specific secondary structures depending on its interactions with neighboring residues. For example, studies on peptides containing other modified amino acids have shown that derivatization can significantly affect the CD spectrum and, by extension, the peptide's secondary structure. jst.go.jp

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-L-glutamic acid γ-(2-fluoro-2-carboxyethyl) ester α-cyclohexyl ester |

| HPLC | High-Performance Liquid Chromatography |

| CZE | Capillary Zone Electrophoresis |

| IR | Infrared Spectroscopy |

| Raman | Raman Spectroscopy |

| CD | Circular Dichroism |

| TFA | Trifluoroacetic Acid |

| Boc | tert-Butoxycarbonyl |

Future Research Directions and Emerging Paradigms for Boc L Glu Ochex O Ch2 Ph Ch2 Cooh

Exploration of Novel Derivatizations and Advanced Analogs

The core structure of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is ripe for the exploration of novel derivatizations to create advanced analogs with tailored properties. Future research will likely focus on systematic modifications of its key components to modulate its physicochemical and biological characteristics.

One promising avenue is the replacement of the tert-butyloxycarbonyl (Boc) protecting group with other protecting groups. researchgate.net This could influence the compound's stability, solubility, and reactivity in various synthetic protocols. The development of analogs with alternative protecting groups could streamline synthetic processes and enable new chemical transformations. researchgate.net

Furthermore, the synthesis of analogs with modifications to the glutamic acid backbone is an area of considerable interest. The introduction of different substituents on the phenyl ring of the phenylacetic acid moiety could lead to derivatives with altered electronic properties and biological activities. nih.gov Additionally, replacing the glutamic acid component with other amino acids could generate a diverse library of compounds for screening in various biological assays. acs.org The creation of symmetric amino acid derivatives from this compound could also open up new avenues in peptide and natural product synthesis. rsc.org

| Structural Component | Potential Modification | Anticipated Outcome |

|---|---|---|

| Boc Protecting Group | Replacement with alternative protecting groups (e.g., Fmoc, Cbz) | Modified stability, solubility, and synthetic compatibility |

| Cyclohexyl Ester | Variation of the ester group (e.g., benzyl (B1604629), allyl) | Altered steric hindrance and cleavage conditions |

| Phenylacetic Acid Moiety | Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Modulation of electronic properties and biological interactions |

| Glutamic Acid Backbone | Replacement with other natural or unnatural amino acids | Creation of a diverse library of analogs for biological screening |

Integration into Macrocyclic and Constrained Peptide Systems for Enhanced Bioactivity

The incorporation of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH into macrocyclic and constrained peptide systems presents a significant opportunity to enhance bioactivity and develop novel therapeutic agents. Macrocyclization is a proven strategy to improve the pharmacological properties of peptides, such as stability, cell permeability, and binding affinity. nih.gov

Future research is expected to utilize this compound as a key building block in the synthesis of complex macrocyclic peptides. Its distinct functionalities allow for precise control over the peptide's three-dimensional structure, which is crucial for target recognition and biological activity. The development of novel cyclization strategies involving the functional groups of this derivative could lead to the creation of unique and potent bioactive macrocycles. nih.gov These efforts could result in new peptide-based drugs with improved therapeutic profiles. nih.gov

Advances in Stereoselective Synthesis Methodologies

The development of more efficient and highly stereoselective synthetic methodologies is crucial for the production of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH and its analogs. Advances in asymmetric catalysis and the use of novel chiral auxiliaries are expected to play a pivotal role in this area. elsevierpure.comnih.gov

Researchers are likely to explore new catalytic systems, potentially based on earth-abundant metals, to achieve high yields and enantioselectivities in the key synthetic steps. elsevierpure.com The development of stereocontrolled methods for the synthesis of functionalized amino acid derivatives will be critical for accessing a wider range of structurally diverse analogs. rsc.org These advancements will not only improve the efficiency of the synthesis but also enable the creation of novel stereoisomers for biological evaluation. researchgate.net

| Methodology | Key Focus | Potential Impact |

|---|---|---|

| Asymmetric Catalysis | Development of new chiral catalysts (e.g., based on earth-abundant metals) | Improved efficiency, enantioselectivity, and sustainability of synthesis |

| Chiral Auxiliaries | Exploration of novel and more effective chiral auxiliaries | Enhanced stereocontrol in the synthesis of complex analogs |

| Phase-Transfer Catalysis | Application to the stereoselective synthesis of α-amino acids | A concise and generalized approach to a family of constrained amino acids ucj.org.ua |

| Enzymatic and Chemoenzymatic Methods | Utilization of enzymes for highly selective transformations | Greener and more efficient synthetic routes |

Development of Next-Generation Molecular Recognition Materials

The unique structural features of Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH make it an attractive candidate for the development of next-generation molecular recognition materials. These materials have wide-ranging applications in sensing, separation, and catalysis.

Future research may focus on incorporating this compound into polymers and other materials to create surfaces with specific binding properties. The development of molecularly imprinted polymers using this derivative as a template could lead to highly selective sensors for various analytes. Furthermore, the self-assembly of this and related amino acid derivatives could be explored for the creation of novel supramolecular structures with tailored recognition capabilities for amino acids and peptides. rsc.orgnih.govacs.org

Investigating New Biological and Pharmaceutical Applications Beyond Current Scope

While Boc-L-Glu(OcHex)-O-CH2-Ph-CH2-COOH is currently utilized in peptide synthesis and drug delivery, its full biological and pharmaceutical potential remains largely untapped. chemimpex.com Future investigations are expected to explore new applications for this compound and its derivatives beyond their current scope.

Given that glutamic acid plays a role in various physiological processes, analogs of this compound could be investigated as modulators of glutamate (B1630785) receptors or enzymes involved in glutamate metabolism. nih.govnih.gov There is potential for the development of novel therapeutics for neurological disorders or cancer by targeting these pathways. nih.govnih.gov The increasing demand for glutamic acid in the pharmaceutical industry further supports the exploration of its derivatives for new medical applications. prnewswire.com Additionally, the unique properties of this compound could be leveraged in the design of novel biomaterials for tissue engineering and regenerative medicine.

Q & A

Q. What are the key considerations for synthesizing Boc-L-Glu(OCHex)-O-CH2-F-CH2-COOH with high purity?

Methodological Answer:

- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) systematically to minimize side products. Use orthogonal protecting groups (e.g., Boc for amine, OCHex for carboxyl) to prevent undesired reactions.

- Characterize intermediates via -NMR and LC-MS at each step to confirm structural integrity. For final product validation, combine elemental analysis, high-resolution mass spectrometry (HRMS), and -NMR to ensure purity ≥95% .

- Include detailed synthetic protocols in supplementary materials, adhering to reproducibility guidelines (e.g., exact molar ratios, solvent drying methods) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Primary techniques : - and -NMR for backbone confirmation; FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm).

- Advanced validation : HRMS for molecular weight accuracy (±0.001 Da); X-ray crystallography (if crystalline) for absolute stereochemical assignment.

- Purity assessment : HPLC with UV/Vis or evaporative light scattering detection (ELSD), using a C18 column and gradient elution (e.g., 0.1% TFA in HO/ACN) .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

Methodological Answer:

- Test co-solvents (e.g., DMSO, ethanol) at ≤10% v/v to avoid denaturing biomolecules. Measure solubility via nephelometry or UV absorbance saturation curves.

- Modify pH (e.g., 6.5–8.0) to exploit ionization of carboxyl/amine groups. For in vivo studies, consider prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .

Advanced Research Questions

Q. How to design experiments to investigate the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies: Incubate the compound in buffers (pH 2–10, 37°C) and monitor epimerization via chiral HPLC or circular dichroism (CD) spectroscopy.

- Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. Validate with -NMR coupling constants (e.g., -values for diastereotopic protons) .

Q. What strategies resolve contradictions in bioactivity data across studies using this compound?

Methodological Answer:

- Perform subgroup analysis (e.g., cell line specificity, assay temperature) to identify confounding variables. Use meta-analysis to aggregate data from independent studies, applying random-effects models to account for heterogeneity .

- Replicate key experiments with standardized protocols (e.g., identical buffer composition, incubation times). Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. How to integrate computational modeling with experimental data to predict this compound’s interaction with target enzymes?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of the enzyme active site. Validate poses via molecular dynamics (MD) simulations (50–100 ns) in explicit solvent.

- Correlate computed binding energies () with experimental IC values. Adjust force fields (e.g., AMBER) to account for fluorine’s electronegativity and steric effects .

Q. What methodologies ensure robust impurity profiling of this compound in pharmacokinetic studies?

Methodological Answer:

- Use LC-MS/MS with MRM (multiple reaction monitoring) to detect trace impurities (<0.1%). Synthesize suspected byproducts (e.g., deprotected intermediates) as reference standards.

- Apply QbD (Quality by Design) principles: Map critical process parameters (CPPs) via DOE (Design of Experiments) to control impurity formation during synthesis .

Data Presentation Guidelines

- Tables : Include stability data (e.g., half-life at varying pH) and spectroscopic validation (e.g., NMR shifts).

- Figures : Use chromatograms (HPLC, LC-MS) with annotated peaks and MD simulation trajectories.

- Supplemental Materials : Provide raw NMR spectra, synthetic protocols, and computational input files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.